molecular formula C15H17NO2S B14570003 4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid CAS No. 61440-40-2

4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid

Cat. No.: B14570003
CAS No.: 61440-40-2
M. Wt: 275.4 g/mol
InChI Key: JDGRIDYJLADKMB-UHFFFAOYSA-N
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Description

4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid is a compound that features a thiophene ring attached to a benzoic acid moiety via a butylamino linker Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-aminobenzoic acid with 4-(thiophen-2-yl)butylamine under acidic conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Another approach involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of thiophene is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . This method offers high yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as

Properties

CAS No.

61440-40-2

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

4-(4-thiophen-2-ylbutylamino)benzoic acid

InChI

InChI=1S/C15H17NO2S/c17-15(18)12-6-8-13(9-7-12)16-10-2-1-4-14-5-3-11-19-14/h3,5-9,11,16H,1-2,4,10H2,(H,17,18)

InChI Key

JDGRIDYJLADKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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